molecular formula C20H20BrN3O B3291289 4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine CAS No. 871673-22-2

4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine

Cat. No.: B3291289
CAS No.: 871673-22-2
M. Wt: 398.3 g/mol
InChI Key: CQYLDUSZLQSUFQ-UHFFFAOYSA-N
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Description

4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine is a complex organic compound that features a quinazoline core substituted with a bromine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common route starts with the preparation of the quinazoline core, followed by bromination and subsequent substitution reactions to introduce the phenyl and morpholine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential as a lead compound for developing new drugs, particularly in oncology and neurology.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Bromo-4-phenylquinazolin-2-yl)-N’-(5-chloro-furan-2-ylmethylene)-hydrazine
  • 4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl-phenylmethanone
  • 4-(6-Bromo-4-phenyl-quinazolin-2-yl)-piperazin-1-yl-p-tolyl-methanone

Uniqueness

Compared to these similar compounds, 4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine is unique due to its specific substitution pattern and the presence of the morpholine ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(6-bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O/c1-13-11-24(12-14(2)25-13)20-22-18-9-8-16(21)10-17(18)19(23-20)15-6-4-3-5-7-15/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYLDUSZLQSUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine
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4-(6-Bromo-4-phenylquinazolin-2-yl)-2,6-dimethylmorpholine

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